![molecular formula C21H21F3N2OS B2386436 2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226457-88-0](/img/structure/B2386436.png)
2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(isobutylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, also known as KB-141, is a novel imidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties.
Scientific Research Applications
Antiarthritic and Analgesic Activity
Imidazole derivatives have been synthesized and evaluated for their potential as antiinflammatory and analgesic agents. One study found that certain analogues were significantly more potent than known drugs like phenylbutazone and indomethacin in rat models, demonstrating their potential in treating arthritis and pain management. Tiflamizole, a specific compound within this category, was highlighted for its exceptional potency in antiarthritic assays and is undergoing clinical trials (Sharpe et al., 1985).
Anticancer Potential
Imidazole-based compounds have been synthesized and shown to exhibit anticancer properties by inducing apoptosis and cellular senescence in cancer cells. The study highlights the anticancer potential of specific imidazole derivatives against various cancer cell types, including their ability to inhibit cell migration and induce cell cycle arrest, pointing to their role in cancer treatment research (Sharma et al., 2014).
Copper Corrosion Inhibition
Research into imidazole derivatives has also covered their use as corrosion inhibitors for copper, particularly in acidic environments. One derivative, 1-(p-tolyl)-4-methylimidazole, demonstrated superior inhibitory efficiency, suggesting applications in protecting copper materials from corrosion. The studies provide insights into the thermodynamics and kinetics of adsorption processes that govern the inhibition performance of these compounds (Gašparac et al., 2000).
Antifungal Activities
Imidazole derivatives have been explored for their antifungal properties, with some compounds showing comparable activity to established antifungal agents. This research underscores the potential of imidazole compounds in developing new treatments for fungal infections (Takeuchi et al., 1991).
properties
IUPAC Name |
5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2OS/c1-14(2)13-28-20-25-12-19(16-6-4-15(3)5-7-16)26(20)17-8-10-18(11-9-17)27-21(22,23)24/h4-12,14H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXYQSPGOPXOBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.